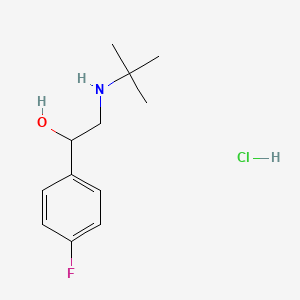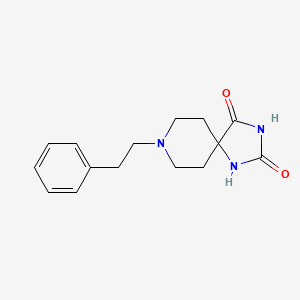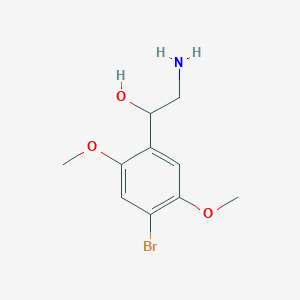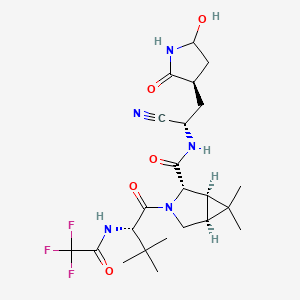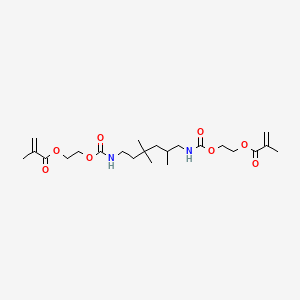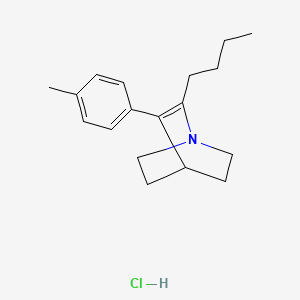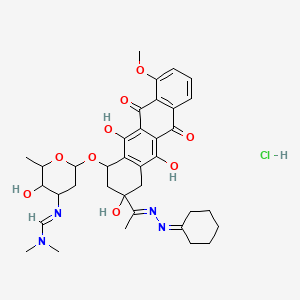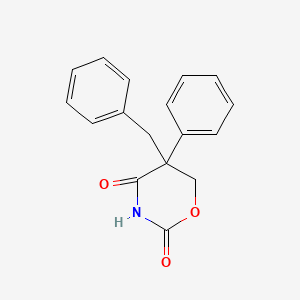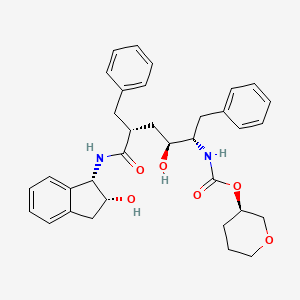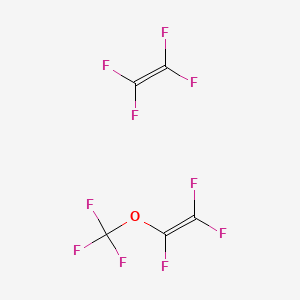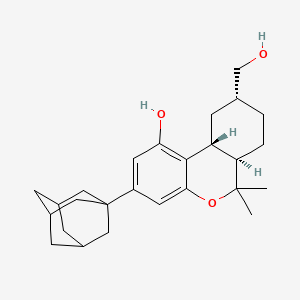
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate is a compound that belongs to the class of 1,2,4-triazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate typically involves the reaction of 1,2,4-triazole derivatives with appropriate azo compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux conditions for several hours . The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced triazole derivatives .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Imidazole: A structurally related compound with a five-membered ring containing two nitrogen atoms
Uniqueness
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, phosphate is unique due to its specific substitution pattern and the presence of the azo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73398-75-1 |
|---|---|
Fórmula molecular |
C42H63N18O4P |
Peso molecular |
915.0 g/mol |
Nombre IUPAC |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;phosphate |
InChI |
InChI=1S/3C14H21N6.H3O4P/c3*1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;1-5(2,3)4/h3*7-11H,5-6H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
OVUBASSOBYTLRR-UHFFFAOYSA-K |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


